molecular formula C16H13N3O3S B2467046 (5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate CAS No. 1207029-46-6

(5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate

Cat. No. B2467046
CAS RN: 1207029-46-6
M. Wt: 327.36
InChI Key: CKWGGQWGKMJNPE-UHFFFAOYSA-N
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Description

Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . Pyrimidines are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .


Synthesis Analysis

Pyrimidine derivatives can be synthesized through various methods. For example, one method involves the reaction of a 1,3-dielectrophilic component with a urea derivative in the presence of K2CO3 .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be confirmed using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can vary widely depending on the specific derivative and the conditions under which the reaction is carried out .


Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .

Scientific Research Applications

Antifungal Applications

(5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate derivatives have been explored for their potential in antifungal applications. For instance, certain derivatives synthesized through nucleophilic substitution reactions have shown significant in vitro activity against various Candida species, with some compounds exhibiting potent efficacy comparable to standard antifungal agents (Kaplancıklı, 2011).

Antimicrobial and Anti-inflammatory Properties

Another area of research involves the synthesis of derivatives with antimicrobial, anti-inflammatory, and analgesic activities. Novel series of derivatives have been developed and shown to exhibit significant antimicrobial and anti-inflammatory effects, comparable to standard drugs (Rajanarendar et al., 2012).

Antibacterial Activity

Derivatives of (5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate have demonstrated notable antibacterial activity. Specific compounds have shown significant efficacy against both Gram-negative and Gram-positive bacteria, including strains such as E. coli and Bacillus subtilis (Kumari et al., 2017).

Anticancer and Anti-inflammatory Applications

Research also encompasses the synthesis of derivatives for potential anticancer and anti-inflammatory uses. Some synthesized compounds have been screened for their in vitro anticancer activities, displaying a good spectrum of activity against various human cell lines (Rathore et al., 2014).

Antileukemic Activity

Investigations into the antileukemic activity of certain derivatives have been conducted, with in vitro studies indicating promising results against leukemia cell lines (Raffa et al., 2004).

Anti-Chronic Myeloid Leukemia Activity

Further research includes the synthesis of derivatives as receptor tyrosine kinase inhibitors for treating chronic myeloid leukemia. Certain compounds have demonstrated potent activity against human chronic myeloid leukemia cell lines with minimal cellular toxicity (Li et al., 2019).

Antimycobacterial Activity

Additionally, studies on the antimycobacterial activity of these derivatives have shown some effectiveness against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a specific pyrimidine derivative would depend on the specific compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for this information .

Future Directions

The future directions in the research of pyrimidine derivatives could involve the synthesis of novel derivatives with potential biological activities . These could be designed, synthesized, and their biological activities evaluated against various targets .

properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 2-pyrimidin-2-ylsulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-15(11-23-16-17-7-4-8-18-16)21-10-13-9-14(22-19-13)12-5-2-1-3-6-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWGGQWGKMJNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate

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